4-Methyl-5-(2-nitrooxy-ethyl)-thiazole

Catalog No.
S6883605
CAS No.
252568-49-3
M.F
C6H8N2O3S
M. Wt
188.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-(2-nitrooxy-ethyl)-thiazole

CAS Number

252568-49-3

Product Name

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

InChI

InChI=1S/C6H8N2O3S/c1-5-6(12-4-7-5)2-3-11-8(9)10/h4H,2-3H2,1H3

InChI Key

SPXXSCWWBQGVLL-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCO[N+](=O)[O-]

Canonical SMILES

CC1=C(SC=N1)CCO[N+](=O)[O-]

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate (NMZM) is a derivative of clomethiazole (CMZ), a sedative medication. Research has explored the potential of NMZM for treating Alzheimer's disease (AD) []. Studies suggest that NMZM may offer benefits such as:

  • Reversing cognitive deficits: NMZM may improve memory and learning in AD patients [].
  • Neuroprotection: NMZM might have neuroprotective properties, potentially helping to safeguard neurons from damage in AD [].

The mechanism by which NMZM exerts these effects is still being investigated. However, some research suggests it may be related to its interaction with GABA (gamma-aminobutyric acid) receptors in the brain [].

GABAergic Modulation:

GABA is an inhibitory neurotransmitter, meaning it dampens nerve cell activity. GABA receptors play a crucial role in memory and learning. Studies have shown that NMZM can modulate, or influence, the response of these receptors to GABA [].

  • Potentiation of GABA response: NMZM appears to enhance the response of GABA receptors to GABA, particularly at lower GABA concentrations []. This suggests NMZM might be more effective when GABA levels are already somewhat diminished, potentially relevant in AD.
  • Binding site: Research suggests that NMZM might bind to the same site on GABA receptors as the drug etomidate, which also acts as a modulator []. This finding could be significant for developing new drugs targeting this specific receptor site for neuroprotection.

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole is a chemical compound with the molecular formula C6H8N2O3SC_6H_8N_2O_3S and a molecular weight of approximately 188.204 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the nitrooxyethyl group contributes to its unique chemical properties, potentially enhancing its reactivity and biological activity. The compound is identified by the CAS number 252568-49-3 and has been noted for its applications in various fields, including pharmaceuticals and agrochemicals .

Typical of thiazole derivatives. Notably, it may undergo:

  • Nucleophilic substitutions: The nitrooxy group can act as a leaving group, allowing for substitution reactions that modify the thiazole structure.
  • Reduction reactions: The nitro group can be reduced to an amine, altering the compound's properties and reactivity.
  • Condensation reactions: The thiazole ring can react with carbonyl compounds to form more complex structures.

These reactions are significant for synthesizing derivatives with tailored biological activities or improved efficacy in applications.

  • Antimicrobial activity: Thiazoles have been shown to exhibit activity against various bacteria and fungi.
  • Anticancer properties: Some thiazole derivatives are investigated for their potential to inhibit tumor growth.
  • Anti-inflammatory effects: Compounds with similar structures may possess anti-inflammatory activities.

Further research is necessary to elucidate the specific biological mechanisms of this compound.

The synthesis of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole can be achieved through several methods, including:

  • Nucleophilic substitution: Starting from a suitable thiazole precursor, the nitrooxyethyl group can be introduced via nucleophilic substitution.
  • Condensation reactions: Reacting thiazole derivatives with nitrooxyalkyl halides under basic conditions may yield the desired product.
  • Multi-step synthesis: A more complex synthetic route involving multiple reaction steps can be utilized to construct the thiazole framework and introduce functional groups sequentially.

These methods highlight the versatility of synthetic approaches available for producing this compound.

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Agriculture: The compound could be explored as a pesticide or herbicide, leveraging its antimicrobial properties.
  • Chemical intermediates: It may act as an intermediate in synthesizing other valuable chemical compounds.

The exploration of these applications is crucial for understanding the compound's utility in industry.

Several compounds share structural similarities with 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Methyl-thiazoleC4H5NSC_4H_5NSBasic thiazole structure
5-(2-Nitrooxyethyl)-thiazoleC6H8N2O3SC_6H_8N2O3SLacks methyl substitution at position 4
4-Hydroxy-thiazoleC4H5NOSC_4H_5NOSHydroxyl group instead of nitro group
2-Acetoxy-thiazoleC6H7NO3SC_6H_7NO3SAcetoxy substitution at position 2

Uniqueness: The distinct combination of a methyl group and a nitrooxyethyl substituent on the thiazole ring sets 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole apart from its analogs, potentially conferring unique reactivity and biological properties.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

188.02556330 g/mol

Monoisotopic Mass

188.02556330 g/mol

Heavy Atom Count

12

UNII

HUZ92BN9PH

Dates

Last modified: 04-15-2024

Explore Compound Types